molecular formula C18H13ClN2O4 B2942704 N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide CAS No. 946227-33-4

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide

Cat. No.: B2942704
CAS No.: 946227-33-4
M. Wt: 356.76
InChI Key: DBUFGOUNGFYASP-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzo[d][1,3]dioxole ring, a chlorophenyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the isoxazole and chlorophenyl groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the desired compound.

  • Cyclization Reactions: Cyclization steps are crucial to forming the isoxazole ring.

  • Halogenation Reactions:

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation Reactions:

  • Reduction Reactions: Reduction processes typically involve the removal of oxygen atoms or the addition of hydrogen atoms.

  • Substitution Reactions: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include hydroxylated derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential biological activity, including its effects on various cellular processes and pathways.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-ethylphenyl)-3-oxo-3,5-dihydroisoxazole: This compound shares a similar structure but has an ethyl group instead of a chlorophenyl group.

  • N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-chlorophenyl)isoxazol-3-yl)acetamide: This compound has a similar structure but with a different position of the chlorophenyl group.

Uniqueness: N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-chlorophenyl)isoxazol-3-yl)acetamide is unique due to its specific arrangement of functional groups, which can lead to distinct biological and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O4/c19-12-3-1-11(2-4-12)16-8-14(21-25-16)9-18(22)20-13-5-6-15-17(7-13)24-10-23-15/h1-8H,9-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUFGOUNGFYASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=NOC(=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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